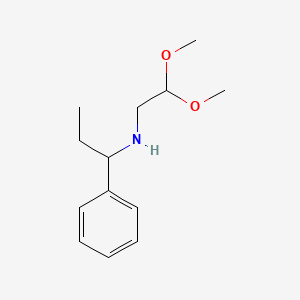
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine
Vue d'ensemble
Description
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (2,2-Dimethoxyethyl)(1-phenylpropyl)amine is 1S/C13H21NO2/c1-4-12(11-8-6-5-7-9-11)14-10-13(15-2)16-3/h5-9,12-14H,4,10H2,1-3H3 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is a liquid at room temperature . Its boiling point and other physical properties were not found in the search results.
Applications De Recherche Scientifique
Catalytic Applications and Organic Synthesis
- Multicomponent Reactions: The application of 2-(2,2-dimethoxyethyl) phenyl iso-nitrile in Ugi, Passerini, and Ugi-Smiles reactions was explored, highlighting its role as a neutral, nucleophilic COOH equivalent, facilitating the transformation into various carboxylic acid derivatives (Kreye, Westermann, & Wessjohann, 2007).
Amine Chemistry and Material Science
- Lithium and Potassium Amides: The study on lithium and potassium amides of sterically demanding aminopyridines sheds light on the structural and dynamic aspects of these compounds, which are crucial for understanding their reactivity and potential applications in synthesis and catalysis (Scott, Schareina, Tok, & Kempe, 2004).
Hydroamination and Bond Formation
- Metal-Free Photoredox Catalysis: An innovative approach for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives was developed, highlighting the versatility of amines in synthesizing complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Fluorescence and Photochemical Behavior
- Fluorescence Enhancement: Research into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, termed the "amino conjugation effect", demonstrates the impact of structural modifications on the photochemical properties of amines (Yang, Chiou, & Liau, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-12(11-8-6-5-7-9-11)14-10-13(15-2)16-3/h5-9,12-14H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSZTUYTKQNOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



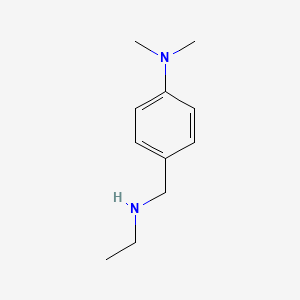
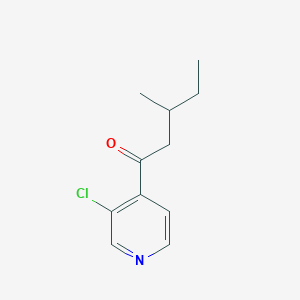
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)
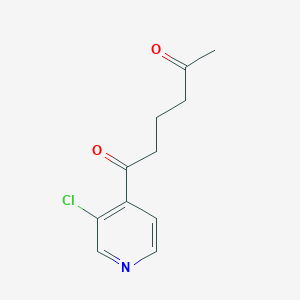

![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
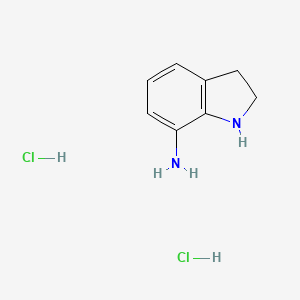
![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)
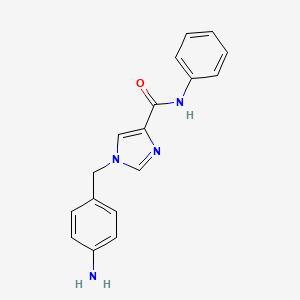
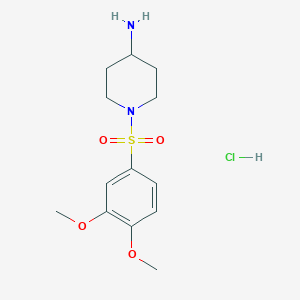
![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)
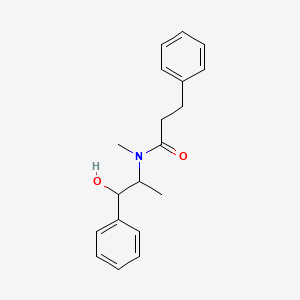
![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)